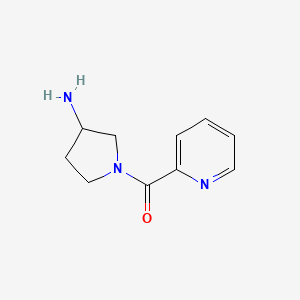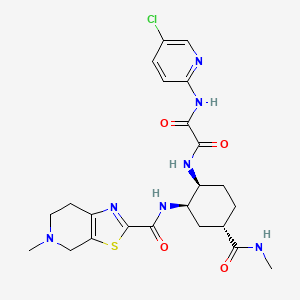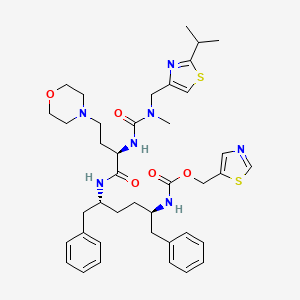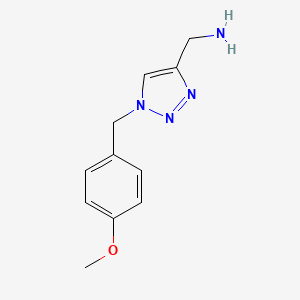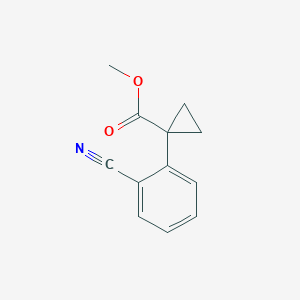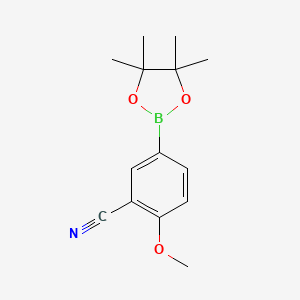
N-methylazetidine-3-carboxamide
Overview
Description
N-methylazetidine-3-carboxamide is an organic compound with the molecular formula C5H10N2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
N-Methylazetidine-3-carboxamide, also known as N-methyl-3-Azetidinecarboxamide, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
The compound interacts with STAT3, inhibiting its activity. This interaction results in the prevention of STAT3’s role in transcriptional activation, which can lead to changes in the expression of genes that are regulated by this transcription factor .
Biochemical Pathways
The inhibition of STAT3 disrupts several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway, which is crucial for cell growth, differentiation, and survival. By inhibiting STAT3, this compound can affect these cellular processes .
Pharmacokinetics
The compound’s molecular weight, which is 15061 , suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of STAT3 activity. This can lead to changes in cellular processes such as cell growth and apoptosis, potentially making it useful in the treatment of diseases where STAT3 is known to play a role .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the presence of other molecules in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylazetidine-3-carboxamide can be synthesized through several methods. One common approach involves the reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive nitro compounds as starting materials . The process typically involves hydrogenation and methylation steps, often using catalysts such as palladium on carbon (Pd/C) and methylating agents like formaldehyde or dimethyl sulfate.
Another method involves the catalytic N-methyl amidation of carboxylic acids. This process uses cooperative catalysis, such as DABCO/Fe3O4, to achieve high yields and atom economy . The reaction conditions are generally mild, and the catalysts can be recovered and reused multiple times.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The direct reductive N-methylation of nitro compounds is favored due to its simplicity and efficiency. Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N-methylazetidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-methylazetidine-3-carboxamide
- 3-Azetidinecarboxamide, N-methyl-
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom and the carboxamide functional group. These features confer distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
N-methylazetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-5(8)4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXCOXDQDQWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304445 | |
| Record name | N-Methyl-3-azetidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864350-86-7 | |
| Record name | N-Methyl-3-azetidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864350-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-azetidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


